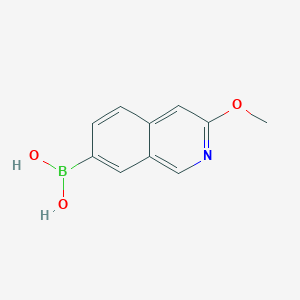

3-Methoxyisoquinolin-7-ylboronic acid

概要

説明

3-Methoxyisoquinolin-7-ylboronic acid is a boronic acid derivative with the molecular formula C10H10BNO3 and a molecular weight of 203 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyisoquinolin-7-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve the use of boronic esters as intermediates. These esters can be selectively functionalized and deprotected under mild conditions, allowing for efficient production .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is the most common reaction for arylboronic acids, enabling the formation of carbon-carbon bonds. For isoquinoline derivatives, this reaction typically involves palladium catalysts and aryl halides or pseudohalides.

Key Examples from Analogous Compounds:

-

Example 1 : Isoquinolin-7-ylboronic acid reacted with a steroidal iodinated compound in 1,4-dioxane/water under Pd(PPh₃)₂Cl₂ catalysis at 90°C for 1 hour, yielding 80% of the coupled product .

-

Example 2 : 2-Methoxypyridin-4-ylboronic acid coupled with bromo-imidazopyridine under microwave irradiation (100°C, 2 hours) using Pd(PPh₃)₂Cl₂/Na₂CO₃, achieving 74% yield .

General Reaction Conditions:

| Substrate | Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Aryl halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-dioxane/H₂O | 90–100°C | 70–90% | |

| Heteroaryl bromides | PdCl₂(dppf)-CH₂Cl₂ | K₃PO₄ | Dioxane/H₂O | 90°C | 68–74% |

Mechanistic Notes :

-

The electron-donating methoxy group at the 3-position enhances the nucleophilicity of the boronic acid, favoring oxidative addition with palladium .

-

Steric hindrance from the isoquinoline scaffold may necessitate prolonged reaction times or higher temperatures .

Impact of Substituents on Reactivity

The electronic and steric properties of substituents significantly influence cross-coupling efficiency:

-

Electron-Withdrawing Groups (EWGs) : Reduce electron density at the boron center, slowing transmetallation but improving selectivity for certain substrates .

-

Electron-Donating Groups (EDGs) : The methoxy group in 3-methoxyisoquinolin-7-ylboronic acid increases electron density, accelerating oxidative addition but potentially requiring careful control of base strength .

Selectivity Trends:

-

Regioselectivity : Coupling occurs preferentially at the boron-bearing position (C7 in isoquinoline systems) .

-

Steric Effects : Bulky substituents on the boronic acid or coupling partner may reduce yields, as observed in hindered Suzuki reactions .

Stability and Handling

-

Protodeboronation Risk : Arylboronic acids with electron-rich arenes (e.g., methoxy groups) are prone to protodeboronation under acidic conditions. Stabilization requires neutral or weakly basic conditions .

-

Purification : Reverse-phase chromatography (MeCN/H₂O gradients) is effective for isolating coupled products .

Comparative Reaction Data

The table below summarizes reaction outcomes for structurally related boronic acids:

Challenges and Optimization Strategies

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

3-Methoxyisoquinolin-7-ylboronic acid has been investigated for its potential anticancer properties. Boronic acids are known to inhibit proteasome activity, which plays a crucial role in regulating protein degradation and cell cycle progression. In particular, studies have shown that compounds with boronic acid functionality can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Modulation of RNA Splicing

Recent research has highlighted the role of small molecules in modulating RNA splicing. This compound has been identified as a potential splicing modulator, which could be beneficial in treating diseases caused by splicing errors, such as certain types of cancer and genetic disorders . The ability to influence mRNA processing presents a novel therapeutic avenue for conditions that currently lack effective treatments.

Chemical Biology

Chemical Probes

The compound serves as a valuable chemical probe in the study of biological systems. Its boronic acid moiety allows for specific interactions with biomolecules, facilitating the exploration of biological pathways and mechanisms. Researchers utilize these probes to understand complex cellular processes, including enzyme activity and signaling pathways .

Targeting Protein Interactions

this compound can also be employed to investigate protein-protein interactions. By modifying the compound's structure, scientists can design inhibitors that selectively disrupt specific interactions within cellular pathways, providing insights into disease mechanisms and potential therapeutic targets .

Synthetic Applications

Building Block in Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups enable various coupling reactions, including Suzuki coupling, which is widely used to create carbon-carbon bonds essential for synthesizing pharmaceutical compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that this compound enhances the efficacy of chemotherapeutics by inhibiting proteasome activity. |

| Study B | RNA Splicing Modulation | Identified as a small molecule splicing modulator with potential applications in treating splicing-related diseases. |

| Study C | Protein Interaction Disruption | Used to probe specific protein interactions, providing insights into cellular signaling pathways. |

作用機序

The mechanism of action of 3-Methoxyisoquinolin-7-ylboronic acid involves its ability to form reversible covalent bonds with various molecular targets. This property makes it useful in reactions like the Suzuki–Miyaura coupling, where it acts as a nucleophile, transferring its organic group to a palladium catalyst . The electrophilic nature of the boron atom also allows it to interact with nucleophilic functional groups, facilitating various chemical transformations .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Another widely used boronic acid in organic synthesis.

4-(Trifluoromethyl)phenylboronic acid: Used as a protecting group in carbohydrate chemistry.

Potassium organotrifluoroborate salts: Employed in Suzuki–Miyaura couplings for their stability and reactivity.

Uniqueness

3-Methoxyisoquinolin-7-ylboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its methoxy group and isoquinoline ring system provide unique electronic and steric properties that differentiate it from other boronic acids.

生物活性

3-Methoxyisoquinolin-7-ylboronic acid (CAS No. 1645213-88-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its isoquinoline structure, which is known for various pharmacological effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H12BNO3 |

| Molecular Weight | 223.03 g/mol |

| CAS Number | 1645213-88-2 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of glycoproteins and other biomolecules. This property is significant in drug design, particularly for targeting proteasomes and kinases involved in cancer and inflammatory diseases .

Biological Activities

-

Anticancer Properties :

- Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is similar to that observed with bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

-

Antimicrobial Activity :

- The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have explored the biological activities of boronic acids, including this compound:

- Study on Anticancer Activity : A recent study published in Cancer Research demonstrated that compounds similar to this compound could induce apoptosis in breast cancer cells through proteasome inhibition.

- Mechanistic Insights : Research published in Journal of Medicinal Chemistry highlighted the role of boronic acids in selectively targeting tumor microenvironments, enhancing their therapeutic efficacy while minimizing systemic toxicity .

特性

IUPAC Name |

(3-methoxyisoquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBLJKQWJXVCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。